molecular formula C23H23N5O4S B2951174 N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852436-81-8

N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2951174
CAS No.: 852436-81-8
M. Wt: 465.53
InChI Key: HKNRGHHDVMSGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a triazolo-pyridazine derivative featuring a thioacetamide linker. Its structure includes a 3-(4-ethoxyphenyl) substituent on the [1,2,4]triazolo[4,3-b]pyridazine core and a 3,4-dimethoxyphenyl group attached to the acetamide moiety.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-4-32-17-8-5-15(6-9-17)23-26-25-20-11-12-22(27-28(20)23)33-14-21(29)24-16-7-10-18(30-2)19(13-16)31-3/h5-13H,4,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNRGHHDVMSGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the current knowledge surrounding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H22N4O4S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

This compound features a triazole moiety linked to a pyridazine ring and an acetamide functional group, which are known to influence its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities such as:

  • Antimicrobial Activity : Compounds containing triazole and pyridazine rings have shown significant antimicrobial effects against various pathogens. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.
  • Anticancer Properties : Some derivatives of triazole and pyridazine have demonstrated cytotoxic effects on cancer cell lines. The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
  • Anti-inflammatory Effects : Certain compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested strains, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced significant cytotoxicity with IC50 values around 15 µM. The mechanism was attributed to G2/M phase cell cycle arrest and increased apoptosis markers such as Annexin V positivity .

Study 3: Anti-inflammatory Properties

In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Data Table: Summary of Biological Activities

Activity Effect IC50/MIC Reference
AntimicrobialInhibition of bacterial growthMIC: 8–32 µg/mL
AnticancerCytotoxicity in cancer cellsIC50: ~15 µM
Anti-inflammatoryReduced edema in animal modelsSignificant reduction

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with two key analogs:

N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852376-48-8, ):

  • Triazolo substituent : 4-methoxyphenyl.
  • Acetamide substituent : 3,4-dimethoxyphenyl.
  • Molecular formula: C₂₂H₂₁N₅O₄S; molecular weight: 451.5 .

N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852376-45-5, ):

  • Triazolo substituent : 4-methoxyphenyl.
  • Acetamide substituent : 4-ethoxyphenyl.
  • Molecular formula: C₂₂H₂₁N₅O₃S; molecular weight: 435.5 .

Substituent Effects and Hypothesized Impact on Properties

  • Triazolo substituent: 4-ethoxyphenyl (target) vs. Electronic effects: Ethoxy’s electron-donating capacity is comparable to methoxy, but its extended alkyl chain may alter binding pocket interactions .
  • Acetamide substituent :

    • 3,4-dimethoxyphenyl (target and ) vs. 4-ethoxyphenyl () :
      The 3,4-dimethoxy group increases electron density and steric hindrance, which could improve affinity for targets requiring planar aromatic interactions (e.g., kinases) but reduce conformational flexibility .

Data Table: Structural and Molecular Comparison

Compound Triazolo Substituent Acetamide Substituent Molecular Formula Molecular Weight
Target Compound 4-ethoxyphenyl 3,4-dimethoxyphenyl C₂₃H₂₃N₅O₄S* ~465.5*
Compound (CAS 852376-48-8) 4-methoxyphenyl 3,4-dimethoxyphenyl C₂₂H₂₁N₅O₄S 451.5
Compound (CAS 852376-45-5) 4-methoxyphenyl 4-ethoxyphenyl C₂₂H₂₁N₅O₃S 435.5

*Estimated based on structural analogy to (additional CH₂ from ethoxy vs. methoxy).

Research Implications

  • Lipophilicity : Ethoxy substitution may improve blood-brain barrier penetration compared to methoxy analogs.
  • Binding affinity : The 3,4-dimethoxyphenyl group could enhance interactions with polar residues in enzymatic active sites. Further studies on solubility, stability, and receptor binding are warranted to validate these hypotheses .

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodological strategies can address them?

Synthesis challenges include regioselectivity in forming the [1,2,4]triazolo[4,3-b]pyridazine core and introducing the thioacetamide moiety. A multi-step approach is often required:

  • Regioselective cyclization : Use of palladium-catalyzed reductive cyclization (e.g., with nitroarenes and formic acid derivatives as CO surrogates) can improve yield and selectivity .
  • Thioether linkage : Coupling via nucleophilic substitution between a pyridazine-thiol intermediate and α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is critical for isolating pure products .

Q. How can structural characterization be validated for this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, particularly distinguishing methoxy (δ ~3.8–4.0 ppm) and ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) groups .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of ethoxy or methoxy groups) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related triazolo-pyridazine structures .

Q. What safety precautions are recommended for handling this compound?

While specific hazard data for this compound is limited, analogous triazolo-pyridazines are classified as irritants. Recommended precautions:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid inhalation; monitor for respiratory irritation.
  • Store at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How do substituents (e.g., methoxy vs. ethoxy) influence the compound’s physicochemical and biological properties?

  • Lipophilicity : Ethoxy groups increase logP compared to methoxy, enhancing membrane permeability but potentially reducing aqueous solubility. Computational tools (e.g., SwissADME) can model these effects .
  • Electronic effects : Methoxy groups are stronger electron donors, altering charge distribution in the triazolo-pyridazine ring and affecting binding to targets like kinase enzymes .
  • Metabolic stability : Ethoxy groups may slow oxidative metabolism compared to methoxy, as observed in related fluorophenyl-acetamide analogs .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Assay standardization : Variability in IC₅₀ values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Use validated protocols (e.g., ATP-based kinase assays) .
  • Control experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize results .
  • Structural analogs : Compare activity trends with derivatives (e.g., 4-fluorophenyl vs. 4-ethoxyphenyl substituents) to identify structure-activity relationships (SAR) .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Pd(OAc)₂/Xantphos systems improve coupling efficiency in triazolo-pyridazine formation .
  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for thioacetamide coupling to reduce toxicity .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility in nitro reduction and cyclization steps .

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

  • Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with the triazolo N-atoms and hydrophobic contacts with aryl groups .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to predict novel analogs .

Methodological Notes

  • Synthetic protocols should include detailed reaction monitoring (TLC or LC-MS) to detect intermediates .
  • Biological assays require stringent controls for off-target effects, particularly given the compound’s structural similarity to kinase inhibitors .
  • Data reporting must specify purity (e.g., ≥95% by HPLC) and storage conditions to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.